molecular formula C21H22N2O4 B2419561 2,3-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851404-52-9

2,3-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

Cat. No.: B2419561
CAS No.: 851404-52-9
M. Wt: 366.417
InChI Key: ULRUFCYTYZMWHY-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is a complex organic compound that features a benzamide core with methoxy and quinoline substituents

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Benzamide Core: The benzamide core can be introduced via an amidation reaction, where the quinoline derivative reacts with 2,3-dimethoxybenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Final Coupling: The final step involves coupling the quinoline derivative with the benzamide core under mild conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The quinoline moiety can be reduced to tetrahydroquinoline derivatives.

    Substitution: Electrophilic aromatic substitution can occur on the benzamide ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of halogenated benzamide derivatives.

Scientific Research Applications

2,3-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    2,3-dimethoxy-N-[2-(quinolin-3-yl)ethyl]benzamide: Lacks the methyl group on the quinoline moiety.

    2,3-dimethoxy-N-[2-(7-methyl-1H-quinolin-3-yl)ethyl]benzamide: Different position of the oxo group on the quinoline moiety.

    2,3-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-4-yl)ethyl]benzamide: Different position of the substituent on the quinoline ring.

Uniqueness

2,3-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is unique due to the specific arrangement of its functional groups, which can result in distinct biological activities and chemical reactivity compared to its analogs. The presence of both methoxy and quinoline groups provides a versatile scaffold for further modification and optimization in various applications.

Properties

IUPAC Name

2,3-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-13-7-8-14-12-15(20(24)23-17(14)11-13)9-10-22-21(25)16-5-4-6-18(26-2)19(16)27-3/h4-8,11-12H,9-10H2,1-3H3,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRUFCYTYZMWHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=C(C(=CC=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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